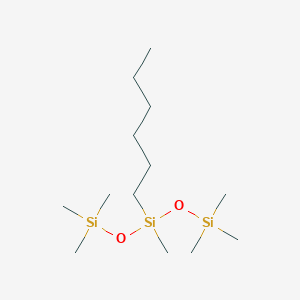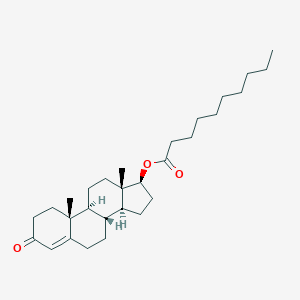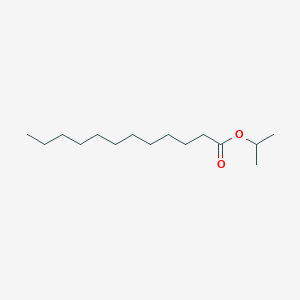
3,7-Dimethyl-8-azaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-8-azaxanthin is a naturally occurring carotenoid pigment that is found in various marine organisms such as shrimp, crab, and lobster. It belongs to the class of xanthophylls and is known for its unique chemical structure and biological properties. In recent years, 3,7-Dimethyl-8-azaxanthin has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, food, and cosmetics.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-8-azaxanthin is not fully understood. However, it is believed to exert its biological effects through its antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells and tissues. It can also modulate various signaling pathways and gene expressions that are involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
3,7-Dimethyl-8-azaxanthin has been shown to have various biochemical and physiological effects. It can improve lipid metabolism and reduce cholesterol levels in the blood. It can also improve insulin sensitivity and glucose metabolism. It can reduce inflammation and oxidative stress in the body. It can also improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,7-Dimethyl-8-azaxanthin in lab experiments include its availability, stability, and low toxicity. It can be easily synthesized and purified for use in experiments. It is also stable under various conditions and can be stored for long periods of time. However, the limitations of using 3,7-Dimethyl-8-azaxanthin in lab experiments include its high cost and limited solubility in water.
Zukünftige Richtungen
There are many future directions for the research and development of 3,7-Dimethyl-8-azaxanthin. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential applications in the prevention and treatment of cancer. Further research is also needed to understand its mechanism of action and to optimize its synthesis and formulation for various applications.
Synthesemethoden
The synthesis of 3,7-Dimethyl-8-azaxanthin can be achieved through various methods such as chemical synthesis, microbial fermentation, and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents and catalysts to produce the desired compound. Microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce the compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction and produce the compound. However, the most common method used for the synthesis of 3,7-Dimethyl-8-azaxanthin is chemical synthesis.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-8-azaxanthin has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have neuroprotective effects and can improve cognitive function. In the food industry, it is used as a natural food colorant and as a dietary supplement due to its antioxidant properties. In the cosmetics industry, it is used as an ingredient in various skincare products due to its anti-aging properties.
Eigenschaften
CAS-Nummer |
1632-29-7 |
|---|---|
Produktname |
3,7-Dimethyl-8-azaxanthin |
Molekularformel |
C6H7N5O2 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
1,4-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4-3(11(2)9-8-4)5(12)7-6(10)13/h1-2H3,(H,7,12,13) |
InChI-Schlüssel |
UFLYXBDGSAGNAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=N1)N(C(=O)NC2=O)C |
Kanonische SMILES |
CN1C2=C(N=N1)N(C(=O)NC2=O)C |
Andere CAS-Nummern |
1632-29-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)




![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)
